
2-Fluoroethyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C2H4Cl2FO2P It is a derivative of phosphorodichloridate, where one of the ethyl groups is substituted with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl Phosphorodichloridate typically involves the reaction of 2-fluoroethanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction proceeds as follows:
2-Fluoroethanol+Phosphorus Oxychloride→2-Fluoroethyl Phosphorodichloridate+Hydrogen Chloride
The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroethyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluoroethanol and phosphoric acid.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphoric acid derivatives and reduction to form phosphorochloridites.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines, such as triethylamine, are often used to facilitate substitution reactions.
Major Products
Phosphoramidates: Formed by reaction with amines
Phosphates: Formed by reaction with alcohols
Phosphorothioates: Formed by reaction with thiols
Applications De Recherche Scientifique
2-Fluoroethyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for various organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorylation.
Medicine: Potential use in the development of radiolabeled compounds for positron emission tomography (PET) imaging.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Fluoroethyl Phosphorodichloridate involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to nucleophilic sites on target molecules, leading to the formation of phosphoramidates, phosphates, or phosphorothioates. This property makes it useful in studying phosphorylation processes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Phosphorochloridate: Similar in structure but lacks the fluorine atom.
2-Chloroethyl Phosphorodichloridate: Similar but with a chlorine atom instead of fluorine.
Diphenyl Phosphorochloridate: Contains phenyl groups instead of ethyl groups.
Uniqueness
2-Fluoroethyl Phosphorodichloridate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances its utility in radiolabeling applications for medical imaging.
Propriétés
Formule moléculaire |
C2H4Cl2FO2P |
|---|---|
Poids moléculaire |
180.93 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxy-2-fluoroethane |
InChI |
InChI=1S/C2H4Cl2FO2P/c3-8(4,6)7-2-1-5/h1-2H2 |
Clé InChI |
TWTDGXUOYAMFLW-UHFFFAOYSA-N |
SMILES canonique |
C(CF)OP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
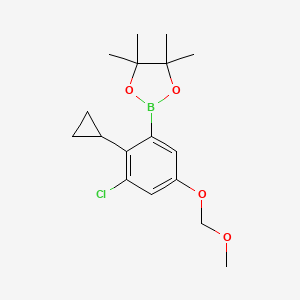
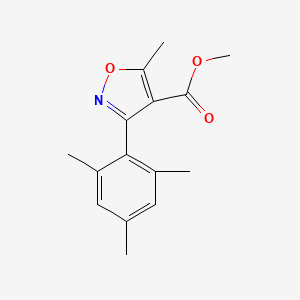

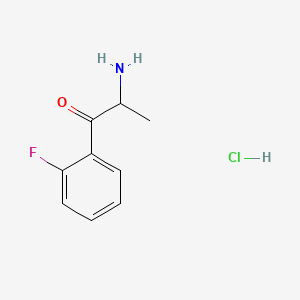
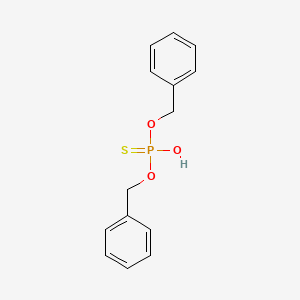

![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
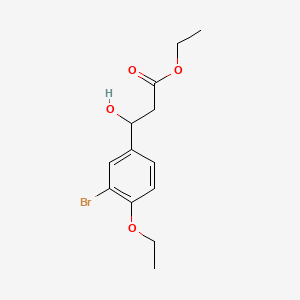
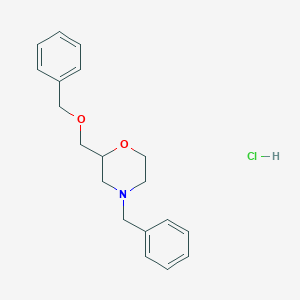
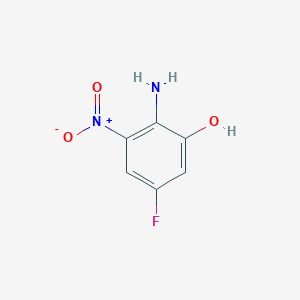

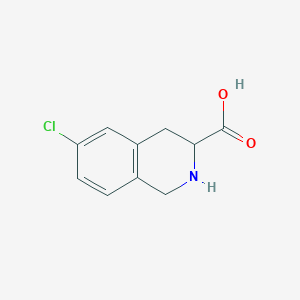
![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)
